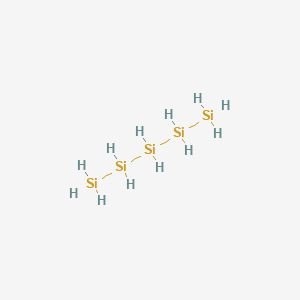
Pentasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasilane is a chemical compound with the formula H₁₂Si₅. It belongs to the class of silanes, which are silicon analogs of alkanes. This compound consists of a chain of five silicon atoms, each bonded to hydrogen atoms.
Métodos De Preparación
Pentasilane can be synthesized through several methods, including:
Silylation Reaction: This method involves the reaction of silanes with silicon tetrachloride in the presence of a catalyst.
Reductive Coupling: This method involves the reduction of chlorosilanes using a reducing agent such as lithium aluminum hydride.
Industrial Production: Industrially, this compound can be produced through the pyrolysis of monosilane (SiH₄) at high temperatures.
Análisis De Reacciones Químicas
Pentasilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂) and water.
Reduction: this compound can be reduced to form lower silanes, such as disilane (Si₂H₆).
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions include silicon dioxide, lower silanes, and various substituted silanes.
Aplicaciones Científicas De Investigación
Pentasilane has several scientific research applications, including:
Materials Science: this compound is used as a precursor for the deposition of silicon films.
Nanotechnology: This compound is used in the synthesis of silicon nanoparticles, which have applications in drug delivery, imaging, and catalysis.
Chemistry: This compound is studied for its unique electronic properties and potential use in molecular electronics.
Biology and Medicine: Research is ongoing to explore the use of this compound-based materials in biomedical applications, such as tissue engineering and biosensors.
Mecanismo De Acción
The mechanism of action of pentasilane involves its ability to form silicon-silicon bonds and interact with other molecules. The silicon atoms in this compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions occur .
Comparación Con Compuestos Similares
Pentasilane can be compared with other similar compounds, such as:
Disilane (Si₂H₆): Disilane has two silicon atoms and is structurally similar to ethane.
Trisilane (Si₃H₈): Trisilane has three silicon atoms and is used in similar applications as this compound but with different properties and reactivity.
Tetrasilane (Si₄H₁₀): Tetrasilane has four silicon atoms and is another higher silane with unique properties and applications.
Cyclothis compound (Si₅H₁₀): Cyclothis compound is a cyclic compound with five silicon atoms.
This compound’s uniqueness lies in its linear structure and the ability to form stable silicon-silicon bonds, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
14868-53-2 |
|---|---|
Fórmula molecular |
H12Si5 |
Peso molecular |
152.52 g/mol |
Nombre IUPAC |
bis(disilanyl)silane |
InChI |
InChI=1S/H12Si5/c1-3-5-4-2/h3-5H2,1-2H3 |
Clave InChI |
LUXIMSHPDKSEDK-UHFFFAOYSA-N |
SMILES canónico |
[SiH3][SiH2][SiH2][SiH2][SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


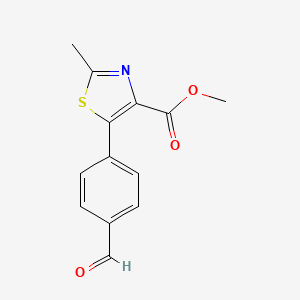
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
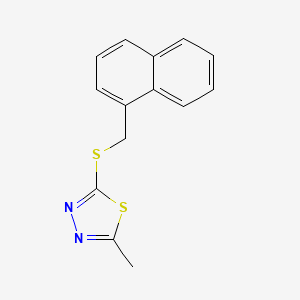
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
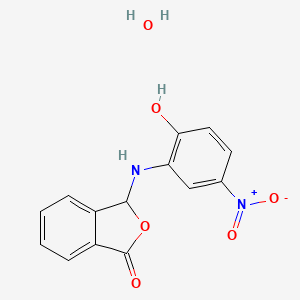

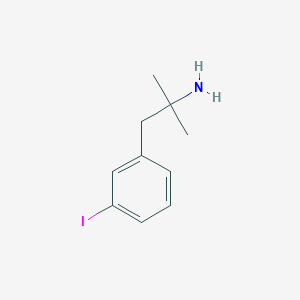
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
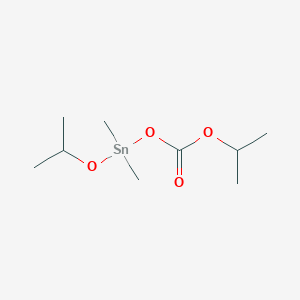
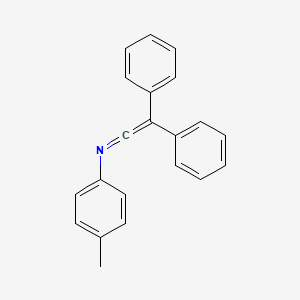
![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
